N-(2H-1,3-benzodioxol-5-yl)-2-({1-[3-(dimethylamino)propyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-2-({1-[3-(dimethylamino)propyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety and a hexahydroquinazolinyl thioacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-({1-[3-(dimethylamino)propyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide can be achieved through a multi-step process involving several key reactions:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be synthesized from catechol and formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole ring.
Synthesis of the Hexahydroquinazolinyl Intermediate: This involves the reaction of anthranilic acid with an appropriate aldehyde and a primary amine to form the hexahydroquinazolinone structure.
Thioacetamide Formation: The hexahydroquinazolinyl intermediate is then reacted with thioacetic acid to introduce the thioacetamide group.
Coupling Reaction: Finally, the benzo[d][1,3]dioxole moiety is coupled with the hexahydroquinazolinyl thioacetamide intermediate under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-({1-[3-(dimethylamino)propyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzo[d][1,3]dioxole moiety or the thioacetamide group.
Hydrolysis: The thioacetamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-({1-[3-(dimethylamino)propyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structural features.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Material Science: Its unique properties may make it suitable for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-({1-[3-(dimethylamino)propyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the context of its application, such as its role as a therapeutic agent or a catalyst in organic reactions. Generally, the compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d][1,3]dioxol-5-yl)-acetamide
- N-(benzo[d][1,3]dioxol-5-yl)-thioacetamide
- N-(benzo[d][1,3]dioxol-5-yl)-methylacetamide
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-2-({1-[3-(dimethylamino)propyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide is unique due to the presence of both the benzo[d][1,3]dioxole and hexahydroquinazolinyl thioacetamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[1-[3-(dimethylamino)propyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4S/c1-25(2)10-5-11-26-17-7-4-3-6-16(17)21(24-22(26)28)31-13-20(27)23-15-8-9-18-19(12-15)30-14-29-18/h8-9,12H,3-7,10-11,13-14H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNPKXUQCITUHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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